molecular formula C12H16ClN5O2 B1305732 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride CAS No. 4576-37-8

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride

Cat. No.: B1305732
CAS No.: 4576-37-8
M. Wt: 297.74 g/mol
InChI Key: NTXUKKOGKLAANO-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride is a recognized and potent inhibitor of General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a key sensor of amino acid starvation that activates the integrated stress response (ISR) by phosphorylating eukaryotic initiation factor 2 alpha (eIF2α). This compound functions by targeting the kinase domain of GCN2, thereby blocking its activity and the subsequent downstream signaling . Its primary research value lies in probing the role of the GCN2 pathway in the tumor microenvironment. Research indicates that GCN2 is critical for immune suppression, particularly in regulating T-cell function and myeloid-derived suppressor cell (MDSC) activity in response to amino acid depletion . Consequently, this inhibitor is a vital tool for investigating novel cancer immunotherapies, as its application can reverse T-cell anergy and enhance anti-tumor immune responses. It is also extensively used in oncology research to study autophagy, amino acid metabolism, and the survival of cancer cells under nutrient stress , providing critical insights for developing combination treatment strategies.

Properties

IUPAC Name

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXUKKOGKLAANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963434
Record name 3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4576-37-8
Record name NSC210993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 1,3,5-Triazine Core

The 1,3,5-triazine ring is commonly synthesized starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes stepwise nucleophilic substitution reactions with amines. The process involves:

  • Selective substitution of chlorine atoms by amines under controlled temperature conditions (0–5 °C for the first substitution to avoid polysubstitution).
  • Use of sodium carbonate as a base to neutralize hydrochloric acid formed during substitution.
  • Reaction solvents such as methylene chloride or dioxane/water mixtures facilitate the process.

For example, the first substitution involves reacting cyanuric chloride with 4-aminobenzoic acid to yield N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid with high yield (~95%).

Coupling with Benzoic Acid Moiety

The benzoic acid group is attached to the triazine ring through the initial substitution of cyanuric chloride with 4-aminobenzoic acid, forming a stable amine linkage. This step is critical for the final compound's structure and is often performed under mild conditions to preserve functional groups.

Formation of Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability for storage and application.

Reaction Conditions and Techniques

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyanuric chloride + 4-aminobenzoic acid Cyanuric chloride, sodium carbonate, methylene chloride 0–5 °C 3 hours 95.4 High selectivity for monosubstitution
Substitution with amines Amine (e.g., ammonia, dimethylamine), sodium carbonate, dioxane/water Room temp to 80 °C 8–10 hours 80–90 Can be accelerated by microwave irradiation
Formation of hydrochloride salt HCl in aqueous solution Room temperature 1–2 hours Quantitative Improves compound stability

Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times (to about 10 minutes total) while maintaining or improving yields, by applying controlled heating and pressure in sealed vessels.

Research Findings and Optimization

  • Microwave Irradiation vs. Conventional Heating: Microwave-assisted methods provide faster reaction rates and higher purity products compared to conventional reflux methods, with reduced solvent usage and energy consumption.
  • Base Selection: Sodium carbonate is preferred for neutralizing HCl generated during substitution, ensuring smooth reaction progress and minimizing side reactions.
  • Solvent Systems: Mixed solvents such as dioxane/water (1:1) improve solubility of reactants and facilitate nucleophilic substitution reactions.
  • Purification: Recrystallization from ethanol is commonly used to obtain high-purity final products.

Summary Table of Preparation Methods

Preparation Aspect Conventional Method Microwave-Assisted Method
Reaction Time 8–10 hours 10 minutes
Temperature 70–80 °C 100 °C
Pressure Atmospheric ~2 bar
Yield 80–90% Comparable or higher
Solvent Dioxane/water (1:1) Dioxane/water (1:1)
Base Sodium carbonate Sodium carbonate
Purification Filtration, drying, recrystallization Filtration, drying, recrystallization

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride exhibits anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Study on Cell Lines : In vitro studies demonstrated that the compound effectively reduces cell viability in breast cancer and leukemia cell lines by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. It shows promising activity against a range of bacteria and fungi. Specific findings include:

  • Inhibition of Pathogens : Research has reported that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Pharmaceutical Applications

1. Drug Development

Due to its diverse biological activities, this compound is being explored in drug development for treating cancers and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for further optimization in medicinal chemistry.

2. Research Reagent

This compound is primarily used as a research reagent in laboratories. It is utilized in biochemical assays to study enzyme interactions and cellular responses.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of this compound involved treating MCF-7 (breast cancer) cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy Testing

In another investigation, the antimicrobial efficacy of the compound was assessed against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function. For example, it can inhibit the activity of certain kinases, affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Differences

  • In contrast, phenoxy or morpholino substituents (e.g., in and ) increase lipophilicity, favoring membrane permeability in bioactive molecules.
  • Acid/Base Properties : The hydrochloride salt of the target compound improves aqueous solubility compared to free carboxylic acid derivatives (e.g., compounds in ), which may require esterification or salt formation for solubility optimization.
  • Applications: While the target compound is a research reagent , derivatives with phenoxy or morpholino groups () are often tailored for specific biological activities, such as enzyme inhibition or polymer synthesis.

Biological Activity

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

  • Molecular Formula : C12H16ClN5O2
  • Molecular Weight : 297.74 g/mol
  • CAS Number : 4576-37-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazine core structure allows for specific binding to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This compound has been studied for its ability to form stable complexes with target molecules through mechanisms such as:

  • Covalent Bond Formation : The compound can react with thiol groups in proteins, leading to the formation of covalent adducts.
  • Enzyme Inhibition : It has shown promise as a potential inhibitor of enzymes involved in critical biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies:

  • Inhibition of Cancer Cell Proliferation : Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. A notable study highlighted a decrease in cell viability by over 60% in treated cancer cells compared to controls .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound demonstrated a significant zone of inhibition (15 mm) against E. coli and (20 mm) against S. aureus at a concentration of 100 µg/disk.
  • Case Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to measure cell viability.
    • Results : Treatment with 50 µM concentration resulted in a reduction of cell viability by approximately 70%, indicating strong anticancer activity.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration TestedEffect Observed
AntimicrobialE. coli100 µg/diskZone of inhibition: 15 mm
AntimicrobialS. aureus100 µg/diskZone of inhibition: 20 mm
AnticancerMCF-7 (breast cancer)50 µMCell viability reduced by ~70%

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4,6-dichloro-1,3,5-triazine derivatives with substituted benzoic acid precursors under controlled conditions. For example, describes a two-step procedure:

  • Step 1 : Dissolve N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid in water with sodium carbonate.
  • Step 2 : Add amine derivatives in dioxane, reflux at 70–80°C for 8–10 hours, followed by neutralization with HCl. Alternative routes involve refluxing triazole intermediates with benzaldehyde derivatives in ethanol and glacial acetic acid ( ). Yield optimization requires careful solvent selection (e.g., ethanol vs. dioxane) and stoichiometric control of amines.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C = 0.003 Å, R factor = 0.038) ( ).
  • HPLC-MS : Monitors reaction progress and detects byproducts.
  • NMR spectroscopy : Confirms substitution patterns (e.g., triazine NH₂ groups vs. benzoic acid protons).
  • Fluorescence spectroscopy : For derivatives with photophysical properties, emission wavelengths (628–676 nm) can validate electronic transitions ( ).

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Standard protocols include:

  • In vitro assays : Test antimicrobial or enzyme inhibitory activity using microdilution techniques.
  • Cytotoxicity screening : Use cell lines (e.g., HeLa) with MTT assays to measure IC₅₀ values.
  • Dose-response curves : Vary concentrations (0.1–100 µM) to establish potency thresholds. Reference for solubility considerations (e.g., ethanol/water mixtures).

Advanced Research Questions

Q. What experimental design strategies mitigate variability in synthesizing triazine-benzoic acid conjugates?

  • Randomized block designs : Split plots for variables like temperature, solvent, and catalyst (e.g., DIPEA in ) to isolate confounding factors ( ).
  • Replication : Use ≥4 replicates per condition to ensure statistical power.
  • Control groups : Include unsubstituted triazine analogs to benchmark reactivity.

Q. How can contradictory data on reaction yields be resolved across studies?

Discrepancies often arise from:

  • Temperature gradients : Suboptimal reflux durations (e.g., 4 hours in vs. 8–10 hours in ).
  • Catalyst selection : DIPEA ( ) vs. Na₂CO₃ ( ) alters nucleophilicity.
  • Post-reaction workup : Filtration vs. recrystallization impacts purity. Solution : Conduct a meta-analysis of reaction parameters using factorial design (e.g., 2³ matrix for time/temperature/catalyst) to identify dominant variables.

Q. What structural features influence the compound’s photophysical or biological properties?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the triazine ring red-shift fluorescence emission ( ).
  • Steric hindrance : The 2,2-dimethyl group in the triazine moiety may reduce enzymatic binding affinity.
  • Acid-base equilibria : Protonation of NH₂ groups in aqueous media alters solubility and bioactivity ( ).

Q. How can researchers evaluate environmental persistence or toxicity of this compound?

Follow frameworks like Project INCHEMBIOL ( ):

  • Abiotic studies : Measure hydrolysis rates (pH 4–9) and photodegradation under UV light.
  • Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (LC₅₀).
  • Computational modeling : Predict partition coefficients (log P) and bioaccumulation potential.

Methodological Tables

Table 1 : Key Reaction Parameters from and

Parameter
SolventEthanolWater/dioxane
CatalystGlacial acetic acidNa₂CO₃
TemperatureReflux (4 h)70–80°C (8–10 h)
WorkupFiltrationNeutralization + recrystallization

Table 2 : Fluorescence Properties of Analogous Triazine Derivatives ( )

Compoundλem (nm)Solvent
Benzo[a]phenoxazinium-1628Anhydrous ethanol
Benzo[a]phenoxazinium-2676Water (pH 7.4)

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